molecular formula C7H5FO5S B2359542 4-Fluorosulfonyloxybenzoic acid CAS No. 1796596-37-6

4-Fluorosulfonyloxybenzoic acid

Cat. No.: B2359542
CAS No.: 1796596-37-6
M. Wt: 220.17
InChI Key: GBSFPFHNFBAGLN-UHFFFAOYSA-N
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Description

“4-Fluorosulfonyloxybenzoic acid” is a chemical compound with the CAS Number: 1796596-37-6 . It has a molecular weight of 220.18 . The IUPAC name for this compound is 4-((fluorosulfonyl)oxy)benzoic acid .


Molecular Structure Analysis

The molecular formula for “this compound” is C7H5FO5S . The average mass is 220.175 Da and the monoisotopic mass is 219.984177 Da .


Physical and Chemical Properties Analysis

“this compound” is a white crystalline powder. It has a weak acidic nature and dissociates partially in aqueous solutions.

Scientific Research Applications

  • Organic Solar Cells : 4-Fluorobenzoic acid, a related compound to 4-Fluorosulfonyloxybenzoic acid, has been used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) in the development of highly efficient ITO-free organic solar cells (Tan et al., 2016).

  • Protein Engineering and Biotherapeutics : The compound fluorosulfonyloxybenzoyl-l-lysine, which is structurally related to this compound, has been designed and genetically encoded for expansive covalent bonding of proteins via SuFEx Chemistry. This is significant in biochemical research, protein engineering, and biotherapeutic applications (Liu et al., 2021).

  • Biodegradation Studies : Research on 4-Fluorobenzoic acid, a related compound, has provided insights into bacterial degradation pathways, crucial for understanding environmental breakdown processes of similar fluorinated compounds (Oltmanns et al., 1989).

  • Proton Conducting Polymers : 4-Fluorobenzoic acid has been used in the synthesis of novel proton conducting ionomers with applications in fuel cell technology. These materials showed significant improvements in proton conductivity (Lafitte et al., 2005).

  • Cholinesterase Inhibitors : Synthesis and study of 4-fluorobenzoic acid derivatives have shown potential in the inhibition of cholinesterases, which is important in the context of Alzheimer’s disease and other neurological disorders (Szymański et al., 2012).

  • Fuel Cell Applications : Comb-shaped poly(arylene ether sulfone)s, involving derivatives of 4-fluorobenzoic acid, have been developed for use as proton exchange membranes in fuel cells. These materials exhibited high proton conductivity, which is crucial for efficient fuel cell operation (Kim et al., 2008).

  • Biotransformation and Environmental Studies : Studies on aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid provide valuable insights into the microbial degradation of fluorinated compounds, relevant for environmental remediation and wastewater treatment (Freitas dos Santos et al., 2004).

  • Biosensor Development : Research involving 4-hydroxybenzoic acid, a structurally related compound, led to the development of a biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae. This has applications in industrial biotechnology and environmental monitoring (Castaño-Cerezo et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorobenzoic acid, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful to aquatic life .

Properties

IUPAC Name

4-fluorosulfonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSFPFHNFBAGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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